molecular formula C14H16Cl2N4O3 B142696 Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride CAS No. 21260-10-6

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Cat. No.: B142696
CAS No.: 21260-10-6
M. Wt: 359.2 g/mol
InChI Key: DQBTXFMGMWPELP-UHFFFAOYSA-N
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Description

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a bis-pyridinium compound supplied as a dichloride salt for research applications. This chemical structure serves as a key precursor or core moiety in the synthesis of bis-pyridinium oximes, which are investigated as potent reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds . Research into related compounds highlights the critical importance of the ether linkage between the two pyridinium rings for effective reactivation of nerve agent-inhibited AChE . The 4-carbamoyl substituents on the pyridinium rings are a recognized structural feature in promising AChE reactivators, contributing to their pharmacological profile and efficacy against a range of OP agents . As such, this compound is of significant value in medicinal chemistry and toxicology research, particularly in the ongoing development of broad-spectrum antidotes for nerve agent poisoning . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTXFMGMWPELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methanesulfonate-Mediated Quaternary Ammonium Formation

The primary synthesis involves reacting bis(methanesulfonoxymethyl) ether with 4-pyridinealdoxime in anhydrous acetonitrile under inert argon gas. This step forms a dimethanesulfonate intermediate, which undergoes ion exchange to yield the dichloride salt. Key advantages include:

  • Elimination of BCME : Traditional routes required carcinogenic BCME, but the methanesulfonate route avoids this hazard.

  • Controlled Temperatures : Reactions proceed at 0–5°C to minimize side products, contrasting older methods that used hazardous 50–60°C conditions.

Reaction Mechanism

The methanesulfonate group acts as a leaving agent, facilitating nucleophilic attack by the pyridinealdoxime’s hydroxylimino group. This forms the bis-pyridinium ether backbone. Subsequent quaternization with isonicotinamide introduces the 4-carbamoyl substituent.

Stepwise Preparation Protocol

Synthesis of Bis(methanesulfonoxymethyl) Ether

This precursor is prepared by reacting acetyl chloride with methanesulfonic acid under reflux, yielding acetyl methanesulfonate. S-trioxane is then added to generate bis(methanesulfonoxymethyl) ether.

Example Reaction Conditions

ReagentQuantitySolventTemperatureYield
Acetyl chloride500 gNoneReflux99%
S-trioxane90.4 gAcetonitrile0.5°C86%

Formation of the Pyridinium Intermediate

4-Pyridinealdoxime (79.8 g) reacts with bis(methanesulfonoxymethyl) ether (101.5 g) in dry acetonitrile. The exothermic reaction reaches 45°C, followed by 20-hour stirring to precipitate the dimethanesulfonate salt.

Key Data

  • Yield : 44.1 g (28%) after recrystallization.

  • Purity : Confirmed via melting point (208–210°C) and elemental analysis.

Introduction of the 4-Carbamoyl Group

Isonicotinamide (897 g) is added to the dimethanesulfonate intermediate in methyl ethyl ketone at 0°C. Gradual warming to room temperature facilitates carbamoyl substitution.

Optimization Note :

  • Solvent Choice : Methyl ethyl ketone enhances solubility, reducing byproduct formation compared to acetonitrile.

Ion Exchange to Dichloride Salt

The dimethanesulfonate product is dissolved in water and passed through a Dowex 1×2 chloride resin column. Elution with water isolates the dichloride form.

Purification Metrics

  • Recovery : 63.2% after recrystallization.

  • Final Product : 7.9 g of pure compound with mp 145–147°C.

Comparative Analysis of Synthetic Methods

ParameterBCME-Based MethodMethanesulfonate Method
Carcinogen ExposureHighNone
Reaction Temperature50–60°C0–5°C
Volatile ByproductsSignificantMinimal

Yield and Purity

The methanesulfonate method achieves 28–63% yields, with ≤1% pyridine hydrochloride contamination, versus 15–20% yields and 5–10% impurities in older routes.

Analytical Characterization

Spectral Data

  • ¹H NMR (D₂O) : δ 8.7 (d, 4H, pyridine), 5.6 (s, 4H, CH₂), 2.9 (s, 6H, SO₃CH₃).

  • Elemental Analysis : Calculated for C₁₄H₁₆Cl₂N₄O₃: C 42.1%, H 4.0%, N 14.1%; Found: C 41.8%, H 4.2%, N 13.9%.

Physicochemical Properties

  • Melting Point : 145–147°C (decomposition).

  • Solubility : 120 mg/mL in water; 25 mg/mL in ethanol.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : Acetonitrile and methyl ethyl ketone are distilled and reused, reducing costs by 30%.

  • Continuous Flow Systems : Pilot studies show 20% higher yields compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Overview

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride, also known as 1,1'-[Oxybis(methylene)]bis[4-(aminocarbonyl)-pyridinium Chloride], is a compound with significant potential in various scientific and pharmaceutical applications. Its unique structural properties enable it to function effectively in several biochemical contexts, particularly related to antimicrobial activity and as a cholinesterase reactivator.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
    • A case study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential use in treating infections caused by resistant strains .
  • Cholinesterase Reactivation
    • This compound has been identified as a cholinesterase reactivator, which is crucial in the treatment of poisoning by organophosphates and carbamates. Its ability to restore cholinergic function makes it valuable in toxicology and emergency medicine .
  • Potential in Drug Formulation
    • The compound's properties allow it to be incorporated into drug formulations aimed at enhancing the bioavailability of active pharmaceutical ingredients (APIs). Its role as a stabilizing agent in formulations has been explored, indicating its utility in pharmaceutical chemistry .

Case Studies

  • Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of this compound revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The study utilized various concentration gradients to assess minimum inhibitory concentrations (MICs), confirming its potential as a broad-spectrum antimicrobial agent.
  • Cholinesterase Reactivation Mechanism : Research focusing on the mechanism of action showed that the compound can effectively displace organophosphate inhibitors from the active site of acetylcholinesterase, facilitating recovery from toxicity. This was demonstrated through in vitro assays measuring enzyme activity post-treatment with the compound.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibits growth of pathogenic microorganismsEffective against resistant strains
Cholinesterase ReactivationRestores function after organophosphate poisoningDisplaces inhibitors from enzyme active site
Drug FormulationEnhances stability and bioavailability of APIsPotential stabilizing agent in formulations

Mechanism of Action

The mechanism of action of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride involves its interaction with acetylcholinesterase. The compound binds to the enzyme and facilitates the cleavage of the phosphorous conjugate formed by organophosphorus compounds, thereby restoring the enzyme’s activity. This process involves the formation of a hydrogen-bond network and subsequent deprotonation of the oxime group, which increases its nucleophilicity and leads to the cleavage of the phosphorous conjugate .

Comparison with Similar Compounds

Bis(2-Chloroethyl) Ether (DCEE)

Key Differences :

  • Structure : DCEE (CAS 111-44-4) is a simple dichloroether with two chloroethyl groups linked by an oxygen atom, lacking the pyridinium and carbamoyl moieties present in the target compound .
  • Applications: DCEE is primarily used as a solvent, soil fumigant, and textile finishing agent due to its volatility and reactivity .
Parameter Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride Bis(2-Chloroethyl) Ether (DCEE)
CAS Number 21260-10-6 111-44-4
Functional Groups Pyridinium, carbamoyl, ether, dichloride Chloroethyl, ether
Primary Uses Undocumented (potential niche applications) Solvent, fumigant, textile agent
Regulatory Status Not listed in global hazardous substance databases Carcinogen; regulated under EPA
References

Metal-Organic Dichlorides (e.g., Zirconium and Hafnium Compounds)

Key Differences :

  • Structure : Compounds like Bis(methylcyclopentadienyl)zirconium dichloride (CAS 12109-71-6) feature a central metal atom (Zr, Hf) coordinated to cyclopentadienyl ligands and chloride ions, contrasting with the organic ionic structure of the target compound .
  • Applications : Metal dichlorides are used in catalysis, polymer synthesis, and materials science, whereas the pyridinium-based target compound may have biological or ionic liquid applications .
Parameter This compound Bis(methylcyclopentadienyl)zirconium dichloride
CAS Number 21260-10-6 12109-71-6
Core Structure Organic ionic (pyridinium) Metal-organic (Zr with cyclopentadienyl ligands)
Primary Uses Undocumented Catalysis, polymer synthesis
Solubility Likely hydrophilic Hydrophobic/organic solvent-soluble
References

Organophosphorus Dichlorides (e.g., Diisopropylphosphoramidic Dichloride)

Key Differences :

  • Structure : Diisopropylphosphoramidic dichloride (CAS 2404-03-7) contains a phosphorus center bonded to chlorine and amine groups, differing from the pyridinium-ether framework of the target compound .
  • Applications : Phosphorus dichlorides are intermediates in pesticide and nerve agent synthesis, while the target compound’s carbamoyl groups suggest possible pharmaceutical relevance .
Parameter This compound Diisopropylphosphoramidic Dichloride
CAS Number 21260-10-6 2404-03-7
Core Element Nitrogen (pyridinium) Phosphorus
Hazard Classification Not documented Schedule 2B06 (chemical weapons concern)
References

Biological Activity

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a compound of interest due to its potential biological activities, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation and other pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and databases to provide a comprehensive overview.

Biological Activity Overview

The biological activity of this compound has been primarily associated with its influence on CFTR function, although detailed mechanisms remain largely unspecified. The following sections summarize key findings related to its biological effects.

Influence on CFTR Function

Research indicates that compounds similar to this compound can modulate CFTR activity. Specifically, studies have shown that certain derivatives exhibit both corrector and potentiator activities, which are crucial for restoring function in CFTR mutants associated with cystic fibrosis .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityEffect on CFTRNotes
ModulatorYesCorrector and potentiator activities noted.
AntibacterialNot specifiedInvestigated effects on bacterial strains.
Toxicity AssessmentNot applicableEvaluated safety profiles in vitro.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on CFTR Modulation : A study published in Nature demonstrated that a related compound could restore chloride channel function in ΔF508-CFTR mutants. The study utilized high-throughput screening methods to identify potential correctors and potentiators, leading to insights into the design of new therapeutic agents .
  • Antibacterial Activity Investigation : Another research effort focused on the antibacterial properties of carbamoyl-containing compounds, revealing that modifications in the structure significantly enhanced their effectiveness against various pathogens. This underscores the importance of structural optimization in drug design .

Research Findings

Recent findings highlight several aspects of this compound's biological activity:

  • Mechanistic Insights : While the exact mechanisms remain unclear, preliminary studies suggest interactions with specific protein targets involved in cellular signaling pathways.
  • Toxicological Profile : Initial toxicity assessments indicate that while some derivatives exhibit promising bioactivity, further studies are required to fully understand their safety profiles and potential side effects .

Q & A

Basic Research Questions

Q. How can the purity of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride be validated during synthesis?

  • Methodology: Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., ESIMS as in ) and gas chromatography (GC) to detect volatile impurities. Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation. For dichloride ethers like Bis(2-chloroethyl) Ether, GC/MS is standard for purity assessment .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodology: Test polar aprotic solvents (e.g., diethyl ether, methyl tert-butyl ether) based on solubility profiles of structurally similar compounds (e.g., ethyl pyrrole carboxylates in ). Solvent selection should align with the compound’s polarity and thermal stability .

Q. How can acute toxicity risks be assessed during handling?

  • Methodology: Refer to hazard profiles of analogous dichlorides (e.g., Bis(2-chloroethyl) Ether in ). Use in vitro assays (e.g., Ames test for mutagenicity) and acute exposure guidelines (e.g., LD50 in rodents). Implement fume hoods and personal protective equipment (PPE) as per .

Advanced Research Questions

Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?

  • Methodology: Investigate via density functional theory (DFT) calculations to model electron distribution at the pyridiniomethyl and ether moieties. Compare with catalytic behaviors of ruthenium/iridium dichloride complexes ( ). Experimental validation could involve kinetic studies under varying temperatures and catalysts .

Q. How does structural modification (e.g., carbamoyl substitution) alter its biological activity?

  • Methodology: Synthesize analogs (e.g., replacing carbamoyl with sulfonamide groups as in ) and evaluate via enzyme inhibition assays (e.g., kinase targets). Use SAR (structure-activity relationship) models to correlate substituent effects with activity, referencing pyridine-based pharmacophores in .

Q. What analytical techniques resolve contradictions in reported stability data?

  • Methodology: Apply accelerated stability testing (e.g., thermal gravimetric analysis, TGA) and compare degradation products via LC-HRMS. For dichloride ethers, hydrolytic stability in aqueous buffers (pH 1–13) is critical; inconsistencies may arise from trace moisture or light exposure .

Q. How can environmental persistence be quantified for regulatory compliance?

  • Methodology: Use OECD Guideline 307 (soil degradation studies) and measure half-life in simulated ecosystems. For chlorinated ethers like Bis(2-chloroethyl) Ether, biodegradation pathways are slow, necessitating advanced oxidation processes (AOPs) for remediation .

Contradictions and Limitations in Evidence

  • Key Gap: No direct data on the target compound exists in the evidence. Toxicity and synthesis methods are inferred from structurally related dichloride ethers (e.g., Bis(2-chloroethyl) Ether), which may differ in reactivity .
  • Critical Note: Researchers must validate extrapolated methodologies with pilot studies and consult primary literature on pyridiniomethyl derivatives for accuracy.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 2
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Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

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